REACTION_SMILES
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[CH2:23]([CH3:24])[I:25].[K+:17].[K+:18].[N+:1](=[O:2])([O-:3])[c:4]1[c:5]2[cH:6][n:7][nH:8][c:9]2[cH:10][c:11]([C:13](=[O:14])[O:15][CH3:16])[cH:12]1.[O-:19][C:20]([O-:21])=[O:22].[O:26]=[CH:27][N:28]([CH3:29])[CH3:30]>>[N+:1](=[O:2])([O-:3])[c:4]1[c:5]2[cH:6][n:7][n:8]([CH2:23][CH3:24])[c:9]2[cH:10][c:11]([C:13](=[O:14])[O:15][CH3:16])[cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc([N+](=O)[O-])c2cn[nH]c2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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CCn1ncc2c([N+](=O)[O-])cc(C(=O)OC)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |